7-{4-[(7-{4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butoxy}quinolin-2-yl)oxy]butoxy}-1,2-dihydroquinolin-2-one
Overview
Description
7-{4-[(7-{4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butoxy}quinolin-2-yl)oxy]butoxy}-1,2-dihydroquinolin-2-one is a useful research compound. Its molecular formula is C38H40N4O4S and its molecular weight is 648.8 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are the serotonin, dopamine, and noradrenaline receptors . It has a high affinity for these receptors, which play crucial roles in the regulation of mood, cognition, and behavior .
Mode of Action
It also acts as an antagonist at the 5-HT2A (serotonin) and α1/2 (adrenergic) receptors , blocking the action of natural neurotransmitters .
Biochemical Pathways
By modulating the activity of these receptors, the compound influences the serotonin-dopamine system in the brain . This can lead to changes in various biochemical pathways and affect the transmission of signals in the brain, potentially alleviating symptoms of psychiatric disorders .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific context of its use. Given its mode of action, it could potentiallyregulate mood and behavior , and alleviate symptoms of psychiatric disorders .
Biochemical Analysis
Biochemical Properties
7-{4-[(7-{4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butoxy}quinolin-2-yl)oxy]butoxy}-1,2-dihydroquinolin-2-one: plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it has a high affinity for serotonin, dopamine, and noradrenaline receptors . These interactions are primarily characterized by binding to the active sites of these receptors, modulating their activity and influencing neurotransmitter release. The compound’s interaction with these receptors suggests its potential as a therapeutic agent in treating psychiatric disorders.
Cellular Effects
The effects of This compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with serotonin receptors can lead to changes in cyclic adenosine monophosphate (cAMP) levels, affecting downstream signaling pathways . Additionally, it can alter gene expression patterns related to neurotransmitter synthesis and release, thereby impacting cellular metabolism and overall cell function.
Molecular Mechanism
The molecular mechanism of This compound involves several key processes. At the molecular level, it exerts its effects by binding to specific biomolecules, such as serotonin, dopamine, and noradrenaline receptors . This binding can result in either inhibition or activation of these receptors, depending on the context. For example, the compound acts as a partial agonist at dopamine D2 receptors, modulating dopamine activity and influencing neurotransmission. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound can vary over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to the compound can lead to sustained modulation of receptor activity, resulting in prolonged changes in cell signaling and gene expression.
Dosage Effects in Animal Models
The effects of This compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as reducing symptoms of psychiatric disorders without significant adverse effects . At higher doses, it can induce toxic effects, including alterations in motor function and behavior. These threshold effects highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.
Metabolic Pathways
This compound: is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound undergoes biotransformation through processes such as hydroxylation and conjugation, leading to the formation of metabolites that are excreted via the renal and hepatic pathways. These metabolic processes are essential for regulating the compound’s bioavailability and therapeutic efficacy.
Transport and Distribution
The transport and distribution of This compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can cross the blood-brain barrier, allowing it to reach its target receptors in the central nervous system. Once inside the cells, it can localize to specific compartments, such as the cytoplasm and nucleus, where it exerts its effects on cellular function and gene expression.
Subcellular Localization
The subcellular localization of This compound is crucial for its activity and function. The compound contains targeting signals and undergoes post-translational modifications that direct it to specific compartments or organelles within the cell . For example, it can localize to the plasma membrane, where it interacts with membrane-bound receptors, or to the nucleus, where it influences gene expression. These localization patterns are essential for understanding the compound’s mechanism of action and its potential therapeutic applications.
Properties
IUPAC Name |
7-[4-[7-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]quinolin-2-yl]oxybutoxy]-1H-quinolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H40N4O4S/c43-37-14-10-28-8-12-30(26-33(28)39-37)45-23-3-4-24-46-38-15-11-29-9-13-31(27-34(29)40-38)44-22-2-1-17-41-18-20-42(21-19-41)35-6-5-7-36-32(35)16-25-47-36/h5-16,25-27H,1-4,17-24H2,(H,39,43) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVKIZAUWWJSARG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCCOC2=CC3=C(C=C2)C=CC(=N3)OCCCCOC4=CC5=C(C=C4)C=CC(=O)N5)C6=C7C=CSC7=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H40N4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
648.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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